2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
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Overview
Description
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound characterized by the presence of dichlorophenyl and difluorohydroxypropanoic acid groups
Preparation Methods
The synthesis of 2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid typically involves the reaction of 3,5-dichlorophenyl derivatives with difluorinated reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid can be compared with other similar compounds such as:
3,5-Dichlorophenylacetic acid: This compound also contains a dichlorophenyl group but differs in its acetic acid moiety.
3,5-Dichlorophenylpropionic acid: Similar to the above compound, it has a propionic acid group instead of a difluorohydroxypropanoic acid group.
3,5-Dichlorophenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki–Miyaura coupling reactions. The uniqueness of this compound lies in its difluorohydroxypropanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6Cl2F2O3 |
---|---|
Molecular Weight |
271.04 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-1-4(2-6(11)3-5)9(16,7(12)13)8(14)15/h1-3,7,16H,(H,14,15) |
InChI Key |
JBONKNDUTGGOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)F)(C(=O)O)O |
Origin of Product |
United States |
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